Diethyl [2-(phenylthio)ethyl]malonate Diethyl [2-(phenylthio)ethyl]malonate
Brand Name: Vulcanchem
CAS No.: 1558-97-0
VCID: VC20979223
InChI: InChI=1S/C15H20O4S/c1-3-18-14(16)13(15(17)19-4-2)10-11-20-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
SMILES: CCOC(=O)C(CCSC1=CC=CC=C1)C(=O)OCC
Molecular Formula: C15H20O4S
Molecular Weight: 296.4 g/mol

Diethyl [2-(phenylthio)ethyl]malonate

CAS No.: 1558-97-0

Cat. No.: VC20979223

Molecular Formula: C15H20O4S

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Diethyl [2-(phenylthio)ethyl]malonate - 1558-97-0

Specification

CAS No. 1558-97-0
Molecular Formula C15H20O4S
Molecular Weight 296.4 g/mol
IUPAC Name diethyl 2-(2-phenylsulfanylethyl)propanedioate
Standard InChI InChI=1S/C15H20O4S/c1-3-18-14(16)13(15(17)19-4-2)10-11-20-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3
Standard InChI Key XNJMBDCTYAVRKZ-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCSC1=CC=CC=C1)C(=O)OCC
Canonical SMILES CCOC(=O)C(CCSC1=CC=CC=C1)C(=O)OCC

Introduction

Chemical Identity and Structure

Diethyl [2-(phenylthio)ethyl]malonate (CAS: 1558-97-0) is a malonic acid derivative where the central carbon of the malonate structure bears a 2-(phenylthio)ethyl substituent. The compound belongs to the broader family of malonic esters, which are widely utilized in organic synthesis as building blocks for more complex molecules .

Basic Chemical Information

The compound is characterized by the following fundamental properties:

PropertyValue
CAS Number1558-97-0
Molecular FormulaC15H20O4S
Molecular Weight296.38 g/mol
IUPAC NameDiethyl 2-(2-phenylsulfanylethyl)propanedioate
InChI KeyXNJMBDCTYAVRKZ-UHFFFAOYSA-N
LogP3.37
The molecular structure consists of a central malonic acid framework with two ethyl ester groups and a 2-(phenylthio)ethyl substituent attached to the α-carbon position . This arrangement confers specific reactivity patterns that distinguish it from other malonate derivatives.

Synthesis Methods

Several synthetic approaches have been documented for the preparation of diethyl [2-(phenylthio)ethyl]malonate, with the most prominent being the reaction between diethyl bromomalonate and phenyl vinyl sulfide.

Giese Free Radical Synthesis

The most well-documented synthetic route employs the Giese free radical addition reaction, which proceeds as follows:

  • Reaction of diethyl bromomalonate with phenyl vinyl sulfide

  • Catalysis using triethyl borane and 4-tert-butylcatechol

  • Conducted in a mixture of hexane and dichloromethane at 20°C

  • Performed under inert atmosphere conditions
    This procedure reportedly yields the target compound with an efficiency of approximately 88% .

Alternative Synthetic Approaches

While the Giese method represents the primary documented approach, the compound could theoretically be synthesized through other routes common to malonate chemistry, such as:

Analytical Methods and Characterization

Analytical techniques for the characterization and quantification of diethyl [2-(phenylthio)ethyl]malonate have been developed, particularly in the context of chromatographic separations.

HPLC Analysis

The compound can be effectively analyzed using reverse-phase HPLC methodology. A documented method employs:

  • Column: Newcrom R1 HPLC column

  • Mobile phase: Mixture of acetonitrile, water, and phosphoric acid

  • Detection: UV absorption

  • Alternative: Mass spectrometry compatible method using formic acid instead of phosphoric acid
    This analytical approach is reportedly scalable and suitable for preparative separations, impurity isolation, and pharmacokinetic studies .

Comparison with Related Compounds

Diethyl [2-(phenylthio)ethyl]malonate shares structural similarities with several other malonate derivatives, but possesses distinctive features that influence its chemical behavior.

Comparative Analysis with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Diethyl [2-(phenylthio)ethyl]malonateC15H20O4S296.38Contains phenylthio group connected via ethyl linker
Diethyl 2-phenylethylmalonateC15H20O4264.32Contains direct phenyl group instead of phenylthio
Diethyl ethylphenylmalonateC15H20O4264.32Contains both ethyl and phenyl groups directly on malonate carbon
Diethyl 2-(2-naphthyl)malonateC17H18O4286.32Contains naphthyl instead of phenylthio group
Diethyl 2-(perfluorophenyl)malonateVariousVariousContains perfluorophenyl group with distinct electronic properties
The presence of the sulfur atom in diethyl [2-(phenylthio)ethyl]malonate introduces unique electronic and steric effects not present in the purely carbon-based analogs .

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